molecular formula C8H4BrClF2O B13719025 3'-Bromo-2',6'-difluorophenacyl chloride

3'-Bromo-2',6'-difluorophenacyl chloride

Cat. No.: B13719025
M. Wt: 269.47 g/mol
InChI Key: WOAXHFRAWRIZBA-UHFFFAOYSA-N
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Description

3’-Bromo-2’,6’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’,6’-difluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-2’,6’-difluorophenacyl chloride can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2’,6’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

3’-Bromo-2’,6’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’,6’-difluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex structures.

Comparison with Similar Compounds

    4’-Bromo-3’,5’-difluorophenacyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,3-Difluorophenacyl bromide: Another related compound with different halogen substitutions, affecting its chemical behavior.

Uniqueness: 3’-Bromo-2’,6’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)7(8(4)12)6(13)3-10/h1-2H,3H2

InChI Key

WOAXHFRAWRIZBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CCl)F)Br

Origin of Product

United States

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